Benzene, 1-azido-4-(methylsulfonyl)-
Overview
Description
Benzene, 1-azido-4-(methylsulfonyl)- is an organic compound characterized by the presence of an azide group (-N3) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring
Preparation Methods
Benzene, 1-azido-4-(methylsulfonyl)- can be synthesized through several methods. One common route involves the reaction of 4-nitrobenzenesulfonyl chloride with sodium azide in an appropriate solvent such as ethanol or methanol . The reaction typically proceeds under mild conditions and yields the desired azide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzene, 1-azido-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-azido-4-(methylsulfonyl)- has diverse applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to undergo cycloaddition reactions.
Mechanism of Action
The mechanism of action of Benzene, 1-azido-4-(methylsulfonyl)- primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form stable compounds .
Comparison with Similar Compounds
Benzene, 1-azido-4-(methylsulfonyl)- can be compared with other azide-containing compounds, such as:
Methanesulfonyl azide: Similar in structure but lacks the benzene ring, making it less versatile in certain applications.
4-Azidobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methanesulfonyl group, leading to different reactivity and applications.
The uniqueness of Benzene, 1-azido-4-(methylsulfonyl)- lies in its combination of the azide and methanesulfonyl groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
1-azido-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFMOHIBTBOZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728659 | |
Record name | 1-Azido-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85862-86-8 | |
Record name | 1-Azido-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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